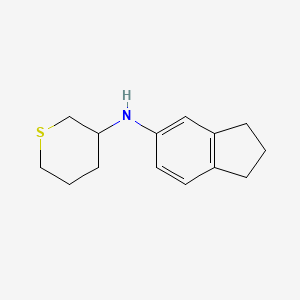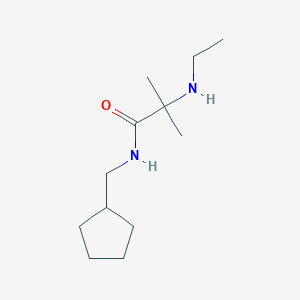
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide, also known as CX-717, is a nootropic drug that has been extensively studied in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to enhance cognitive function, improve memory, and increase wakefulness, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide works by modulating the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide can improve cognitive function and memory. It has also been found to increase the release of acetylcholine and dopamine, two neurotransmitters that are critical for cognitive function.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and reduce the need for sleep, making it a potential treatment for sleep disorders such as narcolepsy. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been found to increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in preclinical and clinical trials, and its effects on cognitive function and memory are well-documented. However, one limitation of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide. One area of interest is its potential for the treatment of cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Finally, there is also interest in developing more potent and selective ampakine compounds that could have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide involves several steps, starting with the reaction of cyclopentylmethyl bromide with ethylamine to form N-(cyclopentylmethyl)ethylamine. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to yield N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanenitrile. Finally, reduction of the nitrile group with lithium aluminum hydride produces N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to enhance cognitive function and memory in animal models, as well as in healthy human volunteers. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been investigated for its potential to treat cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-14-12(2,3)11(15)13-9-10-7-5-6-8-10/h10,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQLWXQDNMTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

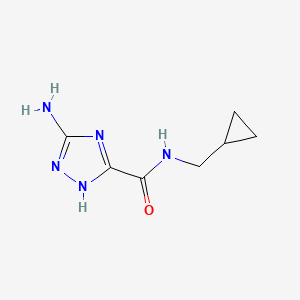
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)


![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)
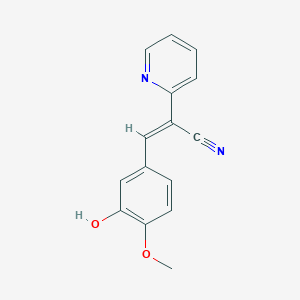

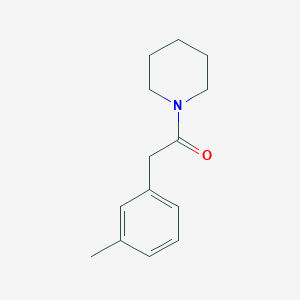

![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
